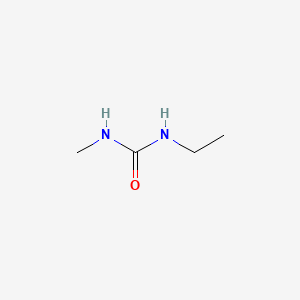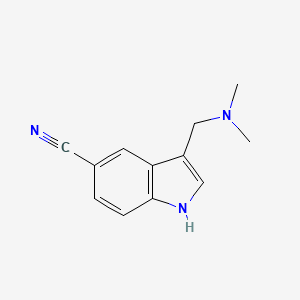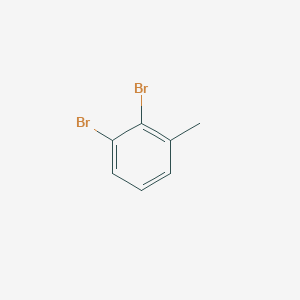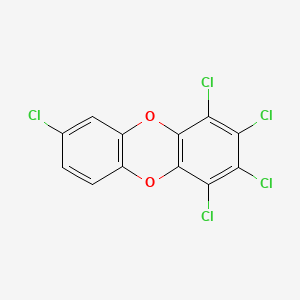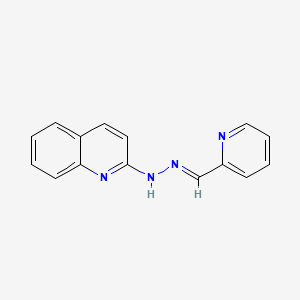
Pyridine-2-carboxaldehyde 2-quinolylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carboxaldehyde 2-quinolylhydrazone: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a pyridine ring with a quinoline moiety through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone typically involves the condensation reaction between pyridine-2-carboxaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Pyridine-2-carboxaldehyde 2-quinolylhydrazone is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antitumor agent. It has shown promising activity against certain cancer cell lines due to its ability to chelate metal ions and interfere with cellular processes .
Industry: The compound is used in the development of sensors and analytical devices. Its ability to form complexes with metal ions makes it useful in detecting and quantifying metal ions in various samples .
Mechanism of Action
The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone.
Quinoline-2-carboxaldehyde: Another compound with a quinoline moiety, used in similar coordination chemistry applications.
Pyridine-3-carboxaldehyde and Pyridine-4-carboxaldehyde: Isomers of Pyridine-2-carboxaldehyde with different positional isomerism.
Uniqueness: this compound is unique due to its combined pyridine and quinoline structure, which allows it to form highly stable complexes with metal ions. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components .
Properties
CAS No. |
7385-99-1 |
|---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(Z)-pyridin-2-ylmethylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11- |
InChI Key |
RQKUHYQNHJJIFO-BOPFTXTBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C\C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
Key on ui other cas no. |
7385-99-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
![2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B1594501.png)

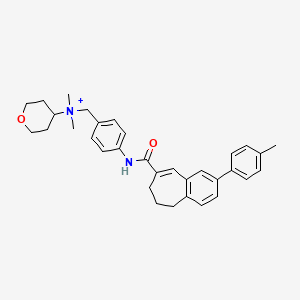
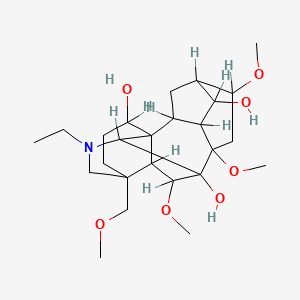
![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)
![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
